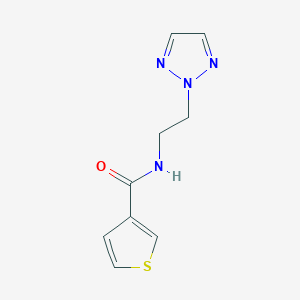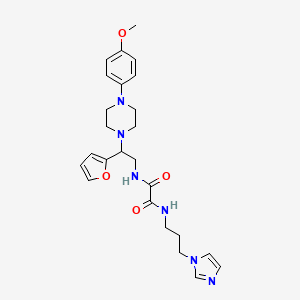
4-((2,4-Difluorophenyl)amino)-4-oxo-2-(pentylamino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2,4-Difluorophenyl)amino)-4-oxo-2-(pentylamino)butanoic acid, also known as DPBA, is a small molecule that has been widely used in scientific research. It is a synthetic compound that belongs to the class of amino acid derivatives. DPBA has attracted the attention of researchers due to its unique chemical structure and potential applications in various fields.
Applications De Recherche Scientifique
Molecular Docking and Biological Activities
Molecular docking studies highlight the significance of butanoic acid derivatives, including those structurally similar to 4-((2,4-Difluorophenyl)amino)-4-oxo-2-(pentylamino)butanoic acid, in binding with biological targets. These studies suggest that such compounds could inhibit Placenta growth factor (PIGF-1) and may possess good biological activities, indicating their potential in pharmacological applications (Vanasundari et al., 2018).
Structural and Vibrational Analysis
Spectroscopic investigations, including FT-IR and FT-Raman spectra, combined with theoretical (DFT approach) calculations, have been used to study similar butanoic acid derivatives. These analyses help in understanding the stability of molecules arising from hyper-conjugative interactions and charge delocalization, which are crucial for developing materials with nonlinear optical properties and for further investigations in pharmacological importance (Vanasundari et al., 2017).
Supramolecular Chemistry and Hydrogel Formation
Research into the formation of supramolecular hydrogels with controlled microstructures and stability through molecular assembling in a two-component system provides insights into the potential for creating materials with specific physical properties. These materials, formed based on hydrogen bonds as the main driving force, can have applications in controlled release, sensing, and information processing, suggesting a broad range of applications for butanoic acid derivatives in material science (Wu et al., 2007).
Optical Gating and Nanofluidic Devices
The use of certain butanoic acid derivatives in the optical gating of nanofluidic devices based on synthetic ion channels indicates their potential in the development of multifunctional devices for light-induced controlled release and sensing applications. Such studies highlight the role of butanoic acid derivatives in advancing nanotechnology and materials science (Ali et al., 2012).
Propriétés
IUPAC Name |
4-(2,4-difluoroanilino)-4-oxo-2-(pentylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O3/c1-2-3-4-7-18-13(15(21)22)9-14(20)19-12-6-5-10(16)8-11(12)17/h5-6,8,13,18H,2-4,7,9H2,1H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRPXAYYJRONTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(CC(=O)NC1=C(C=C(C=C1)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Chlorophenyl)acetyl]-3-{[3-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2733326.png)
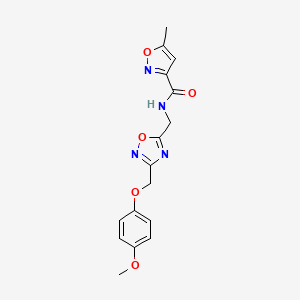

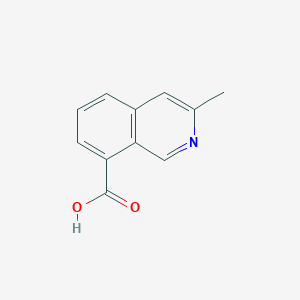
![5-Chloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]thiophene-2-carboxamide](/img/structure/B2733334.png)
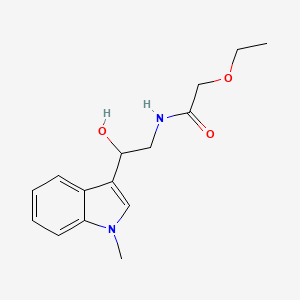




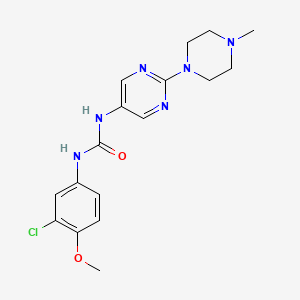
![(2E)-3-[4-(benzyloxy)-3-chlorophenyl]acrylic acid](/img/structure/B2733343.png)
